molecular formula C6H17NOSSi B13599896 Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone

Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone

Cat. No.: B13599896
M. Wt: 179.36 g/mol
InChI Key: KXQBNFFMIDTZOQ-UHFFFAOYSA-N
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Description

Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone is a chemical compound with the molecular formula C6H17NOSSi and a molecular weight of 179.36 g/mol . This compound is known for its unique structure, which includes a trimethylsilyl group and a sulfanone moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone typically involves the reaction of S-methyl-2-(trimethylsilyl)ethane-1-sulfinamide with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product’s purity and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanone moiety to sulfides.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfanone and trimethylsilyl groups into target molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activity. The exact molecular targets and pathways are still under investigation, but its reactivity with nucleophiles and electrophiles plays a significant role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    S-methyl-2-(trimethylsilyl)ethane-1-sulfinamide: Shares a similar sulfanone moiety but lacks the imino group.

    Trimethylsilyl derivatives: Compounds with trimethylsilyl groups that exhibit similar reactivity in substitution reactions.

Uniqueness

Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone is unique due to its combination of a trimethylsilyl group and a sulfanone moiety, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H17NOSSi

Molecular Weight

179.36 g/mol

IUPAC Name

trimethyl-[2-(methylsulfonimidoyl)ethyl]silane

InChI

InChI=1S/C6H17NOSSi/c1-9(7,8)5-6-10(2,3)4/h7H,5-6H2,1-4H3

InChI Key

KXQBNFFMIDTZOQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCS(=N)(=O)C

Origin of Product

United States

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